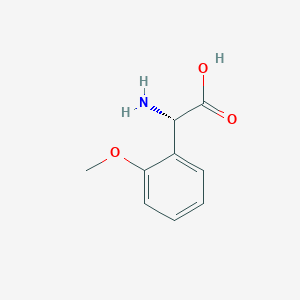

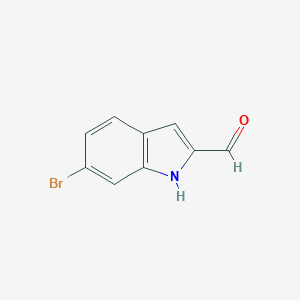

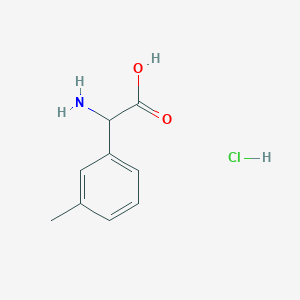

(2-(Benzyloxy)phenyl)methanamine

Vue d'ensemble

Description

“(2-(Benzyloxy)phenyl)methanamine” is a chemical compound that can be associated with various research areas, including the development of pharmaceutical agents and materials science. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their potential applications, synthesis, and properties.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, a novel Schiff base compound was synthesized from benzylamine and 4-carboxybenzaldehyde, indicating the versatility of benzylamine derivatives in forming new compounds . Another study reported the synthesis of methamphetamine via reductive alkylation hydrogenolysis of phenyl-2-propanone with N-benzylmethylamine, which shows the reactivity of benzylamine derivatives in reductive alkylation reactions . Additionally, a facile synthesis method was developed for N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, demonstrating the coupling potential of benzylamine derivatives .

Molecular Structure Analysis

The molecular structure of benzylamine derivatives is crucial for their function and properties. The crystal structure of a novel Schiff base compound was determined using X-ray diffraction, revealing stabilization by various noncovalent interactions . Similarly, the structure of a tetranucleating ligand was determined, providing insights into the geometry and stabilization of such molecules .

Chemical Reactions Analysis

Benzylamine derivatives participate in various chemical reactions. For example, the synthesis of benzofuran- and indol-2-yl-methanamine derivatives involved key intermediates and specific reaction conditions, highlighting the synthetic pathways for these compounds . The preparation of N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives via in-situ generation of iminophosphoranes showcases the reactivity of benzylamine derivatives in multi-component reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylamine derivatives are influenced by their molecular structure. The Schiff base compound synthesized in one study exhibited good optical and nonlinear optical properties, suggesting potential applications in lasers and frequency-converting devices . The pharmacokinetic profile of a 5-HT1A receptor-biased agonist was confirmed in preliminary in vivo studies, indicating the importance of these properties in drug development . Furthermore, the synthesis of imines from benzylamine derivatives at different temperatures was studied using density functional theory, which can provide insights into the thermodynamics of these reactions .

Applications De Recherche Scientifique

Catalytic Applications

(2-(Benzyloxy)phenyl)methanamine derivatives have been synthesized and shown to undergo C–H bond activation to afford unsymmetrical NCN′ and PCN pincer palladacycles. These palladacycles have been characterized and evaluated for their catalytic applications, demonstrating good activity and selectivity. The synthesis of such derivatives and their catalytic efficiency highlight the chemical versatility and potential utility of (2-(Benzyloxy)phenyl)methanamine in catalysis, particularly in reactions where the palladacycle remains in the Pd(II) state (Roffe, G. W., Tizzard, G., Coles, S., Cox, H., & Spencer, J., 2016).

Synthesis of Metal Complexes

The compound has been involved in the synthesis and characterization of palladium(II) and platinum(II) metal complexes with iminophosphine ligands. These complexes have been explored for their potential in catalyzing Heck and Suzuki cross-coupling reactions, indicating the applicability of (2-(Benzyloxy)phenyl)methanamine derivatives in facilitating important chemical transformations (Chiririwa, H., Ntuli, F., Muzenda, E., & Muller, A., 2013)(source).

Antimicrobial Evaluation

Derivatives of (2-(Benzyloxy)phenyl)methanamine have been synthesized and evaluated for their antimicrobial properties. These derivatives have shown a variable degree of activity against bacterial and fungal strains, contributing to the understanding of the chemical framework necessary for antimicrobial efficacy (Visagaperumal, D., Praveen, V., Sudeepthi, P., Prasanthi, P., Sravani, G., & Satyanarayana, G., 2010)(source).

Photocytotoxic Applications

Research into the synthesis of iron(III) complexes involving derivatives of (2-(Benzyloxy)phenyl)methanamine has unveiled their potential in cellular imaging and photocytotoxicity under red light. These complexes have demonstrated unprecedented photocytotoxicity, offering a promising avenue for the development of therapeutic agents that can be activated by light (Basu, U., Pant, I., Khan, I., Hussain, A., Kondaiah, P., & Chakravarty, A., 2014)(source).

Organocatalysis

An impurity formed during benzylation reactions in DMF, identified as a derivative of (2-(Benzyloxy)phenyl)methanamine, has been found to act as a poison in thiourea-catalyzed glycosylations. This discovery underscores the importance of understanding side reactions and impurities in organocatalysis, highlighting the intricate challenges within synthetic chemistry (Colgan, A. C., Müller‐Bunz, H., & McGarrigle, E., 2016)(source).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2-phenylmethoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9H,10-11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGOOCNDBVXUPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80548470 | |

| Record name | 1-[2-(Benzyloxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(Benzyloxy)phenyl)methanamine | |

CAS RN |

108289-24-3 | |

| Record name | 1-[2-(Benzyloxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.